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molecular formula C13H10O2 B177385 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde CAS No. 14562-10-8

2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B177385
M. Wt: 198.22 g/mol
InChI Key: IKYDTCFKUJZPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05308820

Procedure details

To a solution of 2-hydroxy-3-phenylbenzyl alcohol (2.00 g, 10 mmol) in dioxane (100 ml) was added 2,3- dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.50 g, 11 ml) at room temperature. The reaction mixture immediately became a black solution. This solution was stirred at room temperature for 2 hours and further heated under refluxing for 2 hours. The solvent was removed under reduced pressure to obtain deep-black oily residue. This was subjected to silica gel column chromatography (eluent; hexane:ethyl acetate=4:1) to obtain 1.63 g (82%) of 3-phenylsalicylaldehyde as a light yellow oil.
Name
2-hydroxy-3-phenylbenzyl alcohol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.CCCCCC.C(OCC)(=O)C>O1CCOCC1>[C:10]1([C:9]2[CH:8]=[CH:7][CH:6]=[C:3]([CH:4]=[O:5])[C:2]=2[OH:1])[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
2-hydroxy-3-phenylbenzyl alcohol
Quantity
2 g
Type
reactant
Smiles
OC1=C(CO)C=CC=C1C1=CC=CC=C1
Name
Quantity
11 mL
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
further heated
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain deep-black oily residue

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C(C=O)=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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